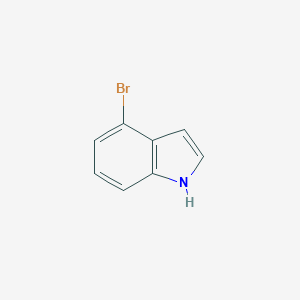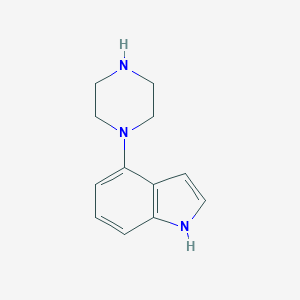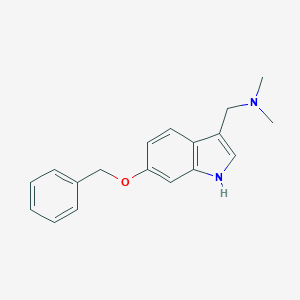
6-Benzyloxygramine
説明
Synthesis Analysis
The synthesis of compounds related to 6-Benzyloxygramine involves various chemical reactions, including the reaction of specific precursors with carbon disulfide in water/pyridine mixtures or with benzyl bromide in methanolic ammonia water to obtain derivatives with specific molecular formulas (Hwang et al., 2006). These syntheses highlight the versatility and complexity of pathways to obtain benzylated compounds.
Molecular Structure Analysis
The molecular structure of related compounds, such as the one obtained by Hwang et al., crystallizes in the monoclinic space group, showcasing extensive intermolecular hydrogen bonding and π-π stacking interactions. These structural features are pivotal for the physical and chemical properties of such compounds (Hwang et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of 6-Benzyloxygramine derivatives involves multielectron redox behavior with liquid crystalline properties, as demonstrated by the synthesis of poly(6-azulenylethynyl)benzene derivatives exhibiting multielectron redox properties and columnar mesophases (Ito et al., 2003). These reactions are indicative of the compound's ability to undergo complex transformations and its potential utility in various applications.
Physical Properties Analysis
The physical properties, such as density, crystal structure, and hydrogen bonding patterns, are crucial for understanding the stability and solubility of 6-Benzyloxygramine derivatives. The detailed crystallographic analysis provides insights into the compound's solid-state characteristics, which are essential for material science and pharmaceutical applications (Hwang et al., 2006).
科学的研究の応用
Application in Psychiatry Research
- Scientific Field: Psychiatry Research
- Summary of the Application: 6-Benzyloxygramine is used in the preparation of hydroxyskatoles, which are compounds of interest in psychiatry research . Hydroxyskatoles have been reported to be excreted in the urine in certain pathological conditions, including some forms of mental illness .
- Methods of Application: The preparation of hydroxyskatoles involves the reduction of benzyloxyindole-3-carboxaldehyde with either LiAlH4 or NaBH4/Pd-C to give the corresponding benzyloxyskatoles. The hydroxyskatoles are then obtained on catalytic debenzylation of the relevant benzyloxy compound . An alternative method involves hydrogenolysis of the benzyloxygramines .
- Results or Outcomes: The reaction conditions for optimum yields of the hydroxyskatoles from the benzyloxygramines were determined by examining test samples of the reaction mixture chromatographically .
Application in Biochemical Research
- Scientific Field: Biochemical Research
- Summary of the Application: 6-Benzyloxygramine is a benzyloxyindole derivative and is used as a PPARα agonist . PPARα is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
- Methods of Application: The specific methods of application or experimental procedures for this use of 6-Benzyloxygramine are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Application in Plant Growth and Development
- Scientific Field: Botany
- Summary of the Application: 6-Benzyloxygramine has been evaluated for its effects on the growth and development of the ‘Tristar’ strawberry (Fragaria × ananas sa Duch.) .
- Methods of Application: The application involved treating the plants with an aqueous solution containing 6-Benzyloxygramine .
- Results or Outcomes: The treatment promoted runnering in the plants within 16 days of the initial application .
Application in Proteomics Research
- Scientific Field: Proteomics
- Summary of the Application: 6-Benzyloxygramine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application: The specific methods of application or experimental procedures for this use of 6-Benzyloxygramine are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Safety And Hazards
特性
IUPAC Name |
N,N-dimethyl-1-(6-phenylmethoxy-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-10-16(8-9-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPLSLHBKDIBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293837 | |
| Record name | 6-Benzyloxygramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyloxygramine | |
CAS RN |
57765-22-7 | |
| Record name | 57765-22-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Benzyloxygramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



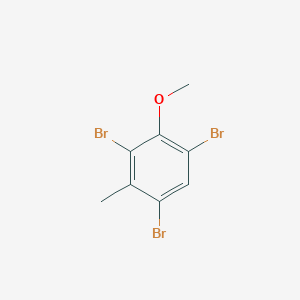
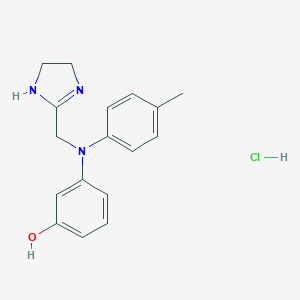
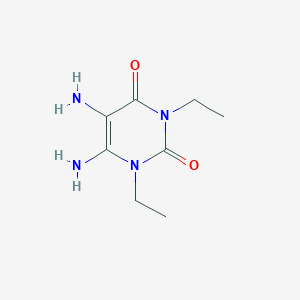
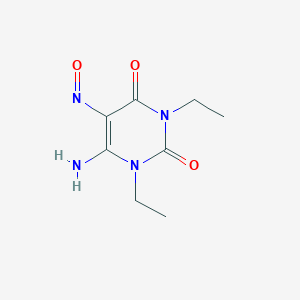
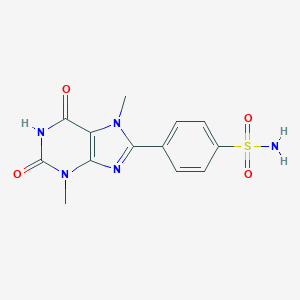
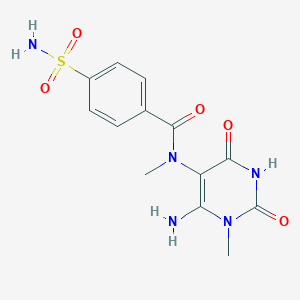

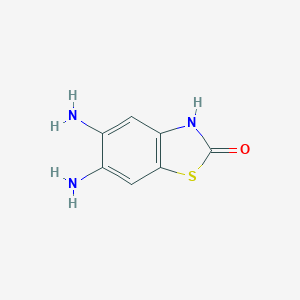
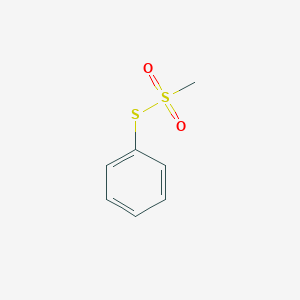
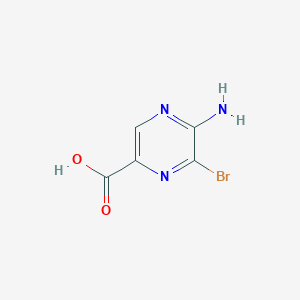
![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)
![Propan-2-yl (2S)-2-{[(2S)-2-{[(2S,3R)-2-{[(2R)-2-amino-3-sulfanylpropyl]amino}-3-methylpentyl]oxy}-3-phenylpropanoyl]amino}-4-(methanesulfonyl)butanoate](/img/structure/B15599.png)
